molecular formula C56H110O9Sn2 B14306245 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane CAS No. 117421-14-4

1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane

Cat. No.: B14306245
CAS No.: 117421-14-4
M. Wt: 1164.9 g/mol
InChI Key: HGXQGIYZJZLGDT-UHFFFAOYSA-J
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Description

1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is an organotin compound with the molecular formula C40H82O8Sn2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane typically involves the reaction of dibutyltin oxide with dodecanoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane involves its ability to interact with various molecular targets through coordination chemistry. The tin atoms in the compound can form coordination bonds with electron-rich species, facilitating catalytic processes. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cellular membranes and interfere with essential enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is unique due to its specific ester functional groups and the presence of two tin atoms, which confer distinct catalytic and biological properties

Properties

CAS No.

117421-14-4

Molecular Formula

C56H110O9Sn2

Molecular Weight

1164.9 g/mol

IUPAC Name

[butyl-[butyl-di(dodecanoyloxy)stannyl]oxy-dodecanoyloxystannyl] dodecanoate

InChI

InChI=1S/4C12H24O2.2C4H9.O.2Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;;;/h4*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4

InChI Key

HGXQGIYZJZLGDT-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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